![molecular formula C19H24N2O4S B5184096 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide](/img/structure/B5184096.png)
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide, also known as MPAP, is a compound that has been studied for its potential therapeutic effects in various neurological and psychiatric disorders. MPAP is a selective sigma-1 receptor agonist, which means it binds to and activates the sigma-1 receptor in the brain. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and cell survival.
作用机制
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide binds to and activates the sigma-1 receptor, which is a chaperone protein that is involved in various cellular processes. Activation of the sigma-1 receptor by 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide results in the modulation of calcium signaling, protein folding, and cell survival. The sigma-1 receptor is also involved in the regulation of neurotransmitter release and ion channel activity, which may contribute to the therapeutic effects of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide.
Biochemical and Physiological Effects:
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been shown to have various biochemical and physiological effects in animal models. These effects include the modulation of calcium signaling, the regulation of neurotransmitter release, and the enhancement of neuroprotection. 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One advantage of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide is that it is a selective sigma-1 receptor agonist, which means it has a specific target in the brain. This makes it easier to study the effects of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide on the sigma-1 receptor and its downstream signaling pathways. However, one limitation of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide is that it may have off-target effects on other receptors or cellular processes. This can make it difficult to interpret the results of experiments using 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide.
未来方向
There are several future directions for research on 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide. One area of interest is the potential therapeutic effects of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide in neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. Another area of interest is the development of more selective sigma-1 receptor agonists that have fewer off-target effects. Additionally, the role of the sigma-1 receptor in various cellular processes, including calcium signaling, protein folding, and cell survival, is still not fully understood, and further research is needed to elucidate these mechanisms.
合成方法
The synthesis of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide involves several steps, including the reaction of 2-methoxy-5-nitrobenzamide with propylamine, followed by reduction of the nitro group to an amine using palladium on carbon. The resulting amine is then reacted with 2-phenylethylamine and sulfonyl chloride to form the final product, 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide. The synthesis of 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been described in detail in several research papers.
科学研究应用
2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been studied for its potential therapeutic effects in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. In animal models, 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance neuroprotection. 2-methoxy-5-{[(2-phenylethyl)amino]sulfonyl}-N-propylbenzamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
属性
IUPAC Name |
2-methoxy-5-(2-phenylethylsulfamoyl)-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-12-20-19(22)17-14-16(9-10-18(17)25-2)26(23,24)21-13-11-15-7-5-4-6-8-15/h4-10,14,21H,3,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIOKBSKHLGDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-5-(2-phenylethylsulfamoyl)-N-propylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184021.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B5184024.png)
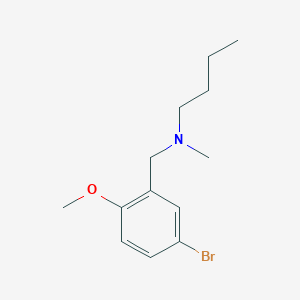
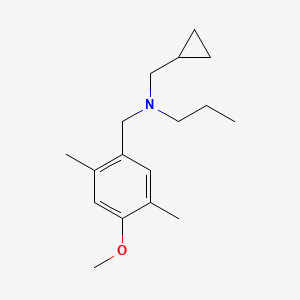
![1-[4-ethyl-3-methyl-6-(4-nitrophenyl)-3,4-dihydro-2H-pyran-2-yl]piperidine](/img/structure/B5184037.png)
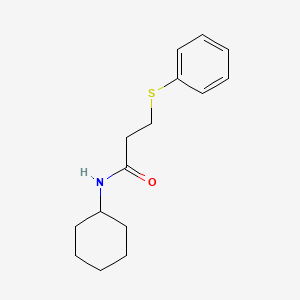

![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B5184069.png)
![ethyl 2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5184077.png)
![ethyl N-{3-[5-(4-biphenylyl)-1,3,4-oxadiazol-2-yl]propanoyl}-N-methylglycinate](/img/structure/B5184088.png)
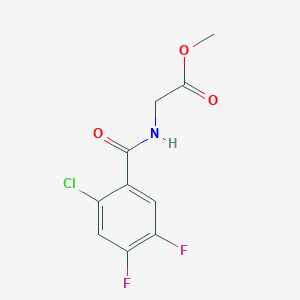
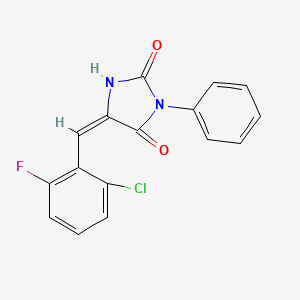

![N-(2-methoxyphenyl)-N'-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5184109.png)